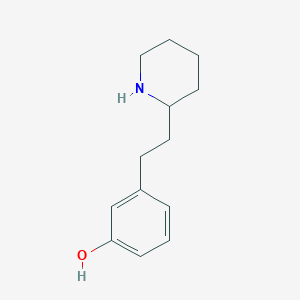
3-(2-Piperidin-2-ylethyl)phenol
Overview
Description
“3-(2-Piperidin-2-ylethyl)phenol” is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a piperidine ring via an ethyl bridge . The SMILES string for this compound is OC1=CC(CCC2NCCCC2)=CC=C1 .Scientific Research Applications
Synthesis and Structural Analysis
- Alkylaminophenol compounds, which include derivatives similar to 3-(2-Piperidin-2-ylethyl)phenol, have been synthesized and analyzed for their structural properties using techniques such as FT-IR, NMR, and UV-Vis spectroscopy. These compounds exhibit high antioxidant values, indicating potential biological activity. Theoretical and experimental analyses, including DFT and HF methods, have provided insights into their electronic and structural properties, such as bond lengths, angles, HOMO-LUMO energies, and vibrational frequencies (Ulaş, 2020).
Antibacterial Activity
- Schiff base compounds with structural components similar to this compound have been synthesized, showing antibacterial activity against various bacteria. These compounds form complexes with metals like zinc, illustrating their potential as antibacterial agents (Zhang et al., 2010).
Catechol Oxidase Activity
- Studies on dicopper(II) complexes of ligands similar to this compound have revealed insights into catechol oxidase activity. The presence of specific groups close to the metal site can influence the activity, providing a model for understanding the action of type 3 copper proteins (Merkel et al., 2005).
Radiation-Induced Properties
- Research on radiation-induced single crystals of compounds similar to this compound has contributed to the understanding of their electronic properties and potential applications in materials science (Usta et al., 2016).
Corrosion Inhibition
- Benzimidazole derivatives containing piperidine groups have been studied for their effectiveness as corrosion inhibitors. These studies highlight the potential of such compounds in protecting materials against corrosive environments (Yadav et al., 2016).
Urease Inhibition
- Azido-bridged polynuclear copper(II) complexes with Schiff bases, featuring structural motifs akin to this compound, have been synthesized and exhibit moderate inhibitory activities against urease, an enzyme involved in the hydrolysis of urea (Hou et al., 2008).
Mechanism of Action
Target of Action
This compound is a piperidine derivative, and piperidines are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a broad range of potential biochemical interactions
Biochemical Analysis
Biochemical Properties
3-(2-Piperidin-2-ylethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting various cellular processes . Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and oxidative stress responses.
Properties
IUPAC Name |
3-(2-piperidin-2-ylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJBYDKJQKTNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655569 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-63-0 | |
| Record name | 3-[2-(Piperidin-2-yl)ethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


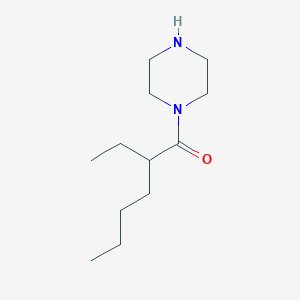
![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)
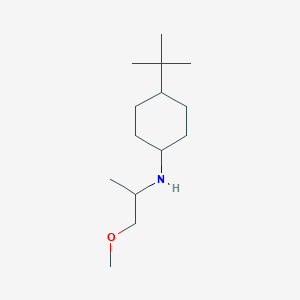
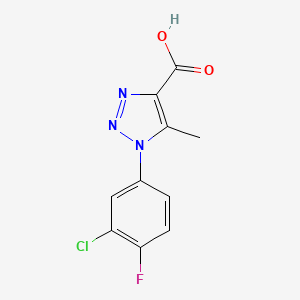
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1461462.png)

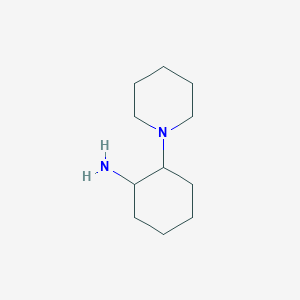

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)
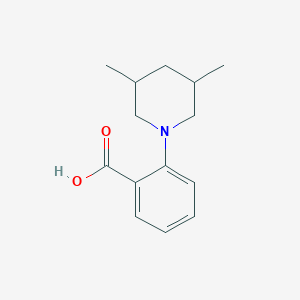
amine](/img/structure/B1461470.png)
![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)
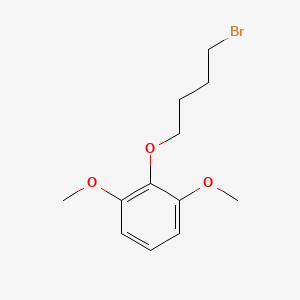
amine](/img/structure/B1461476.png)
